Isonicotinic acid, cyclopentylidenehydrazide
Overview
Description
Isonicotinic acid, cyclopentylidenehydrazide is a derivative of isonicotinic acid, which is a pyridine carboxylic acid. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes. It is structurally related to isoniazid, a well-known anti-tuberculosis drug.
Mechanism of Action
Target of Action
Isonicotinic acid, cyclopentylidenehydrazide, also known as isoniazid, primarily targets organisms of the genus Mycobacterium , specifically M. tuberculosis, M. bovis, and M. kansasii . It is a highly specific agent, ineffective against other microorganisms . It is also known to inhibit mycolic acid biosynthesis .
Mode of Action
Isoniazid is a prodrug and must be activated by bacterial catalase . It is acetylated by N-acetyl transferase to N-acetylisoniazid; it is then biotransformed to isonicotinic acid and monoacetylhydrazine . Monoacetylhydrazine is associated with hepatotoxicity via formation of a reactive intermediate metabolite when N-hydroxylated by the cytochrome P450 mixed oxidase system .
Biochemical Pathways
Isoniazid is involved in inhibiting the biosynthesis of mycolic acid , an essential cell wall component of M. tuberculosis . It also forms NAD adducts in their active form, partly perturbing the redox cofactor metabolism . NAD depletion has been observed in Mycobacterium tuberculosis (Mtb) during isoniazid treatment .
Pharmacokinetics
Isoniazid is metabolized by hepatic N-acetyltransferase (NAT) and cytochrome P450 2E1 (CYP2E1) to form hepatotoxins . It selectively induces the expression of CYP2E1 . It is also known to reversibly inhibit CYP2C19 and CYP3A4 activities, and mechanistically inactivate CYP1A2, CYP2A6, CYP2C19, and CYP3A4 at clinically relevant concentrations .
Result of Action
The cells only at the initial stage of growth are most susceptible to the drugs resulting in the loss of acid-fastness and intact cellular morphology in the majority of cells . It is bactericidal when mycobacteria grow rapidly and bacteriostatic when they grow slowly .
Action Environment
The action of isoniazid can be influenced by environmental factors such as the presence of other drugs and the physiological state of the bacteria. For instance, it has been observed that isoniazid is more effective against rapidly growing mycobacteria . Furthermore, the efficacy of isoniazid can be affected by the presence of other drugs, as it is often used in combination with other antimycobacterial agents for the treatment of active or latent tuberculosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isonicotinic acid, cyclopentylidenehydrazide typically involves the reaction of isonicotinic acid with cyclopentylidenehydrazine. One common method involves the use of isonicotinic acid, thionyl chloride, and alcohol as raw materials. The reaction proceeds through the formation of isonicotinic acid chloride, which then reacts with cyclopentylidenehydrazine to form the desired product .
Industrial Production Methods
Industrial production of this compound often employs a one-step synthesis method, which involves the condensation of isonicotinic acid chloride with cyclopentylidenehydrazine under mild reaction conditions. This method is advantageous due to its simplicity, high yield, and low energy consumption .
Chemical Reactions Analysis
Types of Reactions
Isonicotinic acid, cyclopentylidenehydrazide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products Formed
Oxidation: Isonicotinic acid derivatives.
Reduction: Reduced hydrazide derivatives.
Substitution: Various substituted hydrazides
Scientific Research Applications
Isonicotinic acid, cyclopentylidenehydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of tuberculosis and other bacterial infections.
Industry: Utilized in the production of various chemical intermediates and pharmaceuticals .
Comparison with Similar Compounds
Similar Compounds
Isoniazid: A well-known anti-tuberculosis drug that shares a similar structure and mechanism of action.
Iproniazid: Another hydrazide derivative with antidepressant properties.
Nialamide: A hydrazide derivative used as an antidepressant .
Uniqueness
Isonicotinic acid, cyclopentylidenehydrazide is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Unlike isoniazid, it has a cyclopentylidene group, which may enhance its stability and efficacy in certain applications .
Properties
IUPAC Name |
N-(cyclopentylideneamino)pyridine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c15-11(9-5-7-12-8-6-9)14-13-10-3-1-2-4-10/h5-8H,1-4H2,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFWRZAGLLHCXCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NNC(=O)C2=CC=NC=C2)C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60196094 | |
Record name | Isonicotinic acid, cyclopentylidenehydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60196094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4427-18-3 | |
Record name | 4-Pyridinecarboxylic acid, 2-cyclopentylidenehydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4427-18-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isonicotinic acid, cyclopentylidenehydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004427183 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isonicotinic acid, cyclopentylidenehydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60196094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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